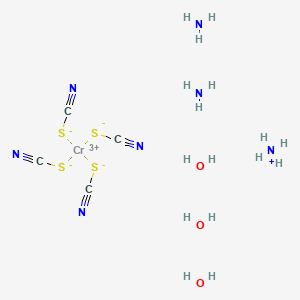
Azanium;azane;chromium(3+);tetrathiocyanate;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Reinecke salt can be synthesized by reacting ammonium thiocyanate with chromium(III) chloride in the presence of ammonia . The reaction typically takes place in an aqueous solution, and the product is crystallized from the solution by cooling . The reaction conditions include maintaining a temperature between 30°C and 0°C while working under artificial light to prevent decomposition .
Industrial Production Methods
In industrial settings, Reinecke salt is produced by a similar method, but on a larger scale. The process involves the controlled addition of ammonium thiocyanate to a solution of chromium(III) chloride and ammonia, followed by crystallization and purification steps . The product is then dried and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Reinecke salt undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Reinecke salt can participate in redox reactions where the chromium(III) ion can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The thiocyanate ligands in Reinecke salt can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents in redox reactions involving Reinecke salt.
Substituting Agents: Ligands such as chloride or nitrate can be used to substitute the thiocyanate ligands in Reinecke salt.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Reinecke salt with hydrogen peroxide can produce chromium(VI) compounds . Substitution reactions can yield various chromium complexes with different ligands .
Scientific Research Applications
Reinecke salt has a wide range of scientific research applications, including:
Analytical Chemistry: It is used as a reagent for the detection and quantification of various ions and molecules.
Biological Studies: It is used in studies involving the interaction of metal complexes with biological molecules.
Industrial Applications: Reinecke salt is used in the production of pigments, dyes, and inks.
Mechanism of Action
The mechanism by which Reinecke salt exerts its effects involves the interaction of the chromium(III) ion with various ligands and substrates . The molecular targets and pathways involved include the coordination of the chromium(III) ion with ligands such as thiocyanate, ammonia, and other molecules . These interactions can lead to changes in the electronic structure and reactivity of the chromium(III) ion, enabling it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium Hexacyanoferrate(II) Trihydrate:
Ammonium Hexachloroplatinate(IV): This compound is another example of a metal complex with similar coordination chemistry.
Uniqueness
Reinecke salt is unique in its combination of chromium(III) with thiocyanate and ammonia ligands, which gives it distinct chemical properties and reactivity . Its ability to form stable complexes with various ligands makes it a versatile reagent in analytical and industrial chemistry .
Properties
Molecular Formula |
C4H16CrN7O3S4 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
azanium;azane;chromium(3+);tetrathiocyanate;trihydrate |
InChI |
InChI=1S/4CHNS.Cr.3H3N.3H2O/c4*2-1-3;;;;;;;/h4*3H;;3*1H3;3*1H2/q;;;;+3;;;;;;/p-3 |
InChI Key |
QCFXGRIWIFNPHM-UHFFFAOYSA-K |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.O.O.[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















